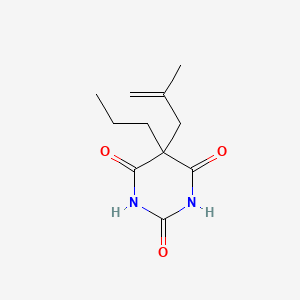
5-(2-Methylprop-2-en-1-yl)-5-propylpyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methyl-2-propenyl)-5-propylbarbituric acid is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for various medical purposes, including as sedatives, anesthetics, and anticonvulsants. The unique structure of 5-(2-Methyl-2-propenyl)-5-propylbarbituric acid includes a propyl group and a 2-methyl-2-propenyl group attached to the barbituric acid core, which influences its pharmacological properties.
准备方法
The synthesis of 5-(2-Methyl-2-propenyl)-5-propylbarbituric acid typically involves the reaction of barbituric acid with appropriate alkylating agents. The general synthetic route includes:
Starting Material: Barbituric acid.
Alkylation: The barbituric acid is alkylated using 2-methyl-2-propenyl bromide and propyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Purification: The product is purified by recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve continuous flow processes and optimization of reaction conditions to maximize yield and purity.
化学反应分析
5-(2-Methyl-2-propenyl)-5-propylbarbituric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield barbituric acid and the corresponding alcohols.
科学研究应用
5-(2-Methyl-2-propenyl)-5-propylbarbituric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of barbiturates.
Biology: Researchers use it to investigate the effects of barbiturates on biological systems, including their interaction with neurotransmitter receptors.
Medicine: It serves as a reference compound in the development of new barbiturate-based drugs with improved therapeutic profiles.
Industry: The compound is used in the synthesis of other barbiturate derivatives for various industrial applications.
作用机制
The mechanism of action of 5-(2-Methyl-2-propenyl)-5-propylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of synaptic transmission.
相似化合物的比较
5-(2-Methyl-2-propenyl)-5-propylbarbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Secobarbital: A short-acting barbiturate used as a sedative and hypnotic.
Thiopental: An ultra-short-acting barbiturate used for induction of anesthesia.
The uniqueness of 5-(2-Methyl-2-propenyl)-5-propylbarbituric acid lies in its specific alkyl groups, which influence its pharmacokinetics and pharmacodynamics, making it distinct from other barbiturates in terms of duration of action and potency.
属性
CAS 编号 |
67051-55-2 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
5-(2-methylprop-2-enyl)-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h2,4-6H2,1,3H3,(H2,12,13,14,15,16) |
InChI 键 |
DKTIRECFGPZPCF-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
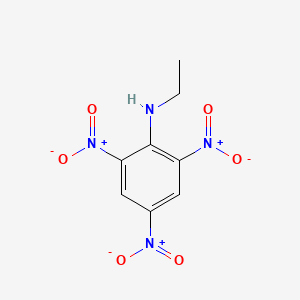
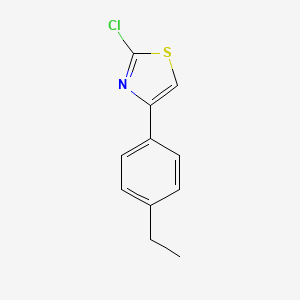
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
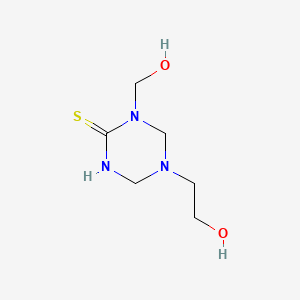
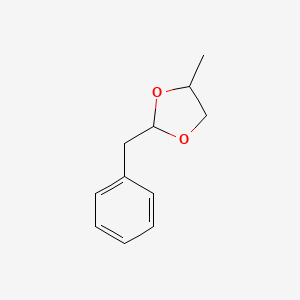

![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
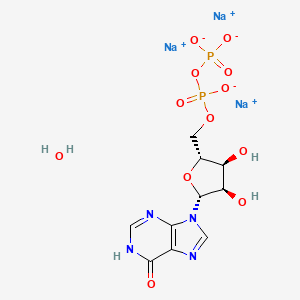
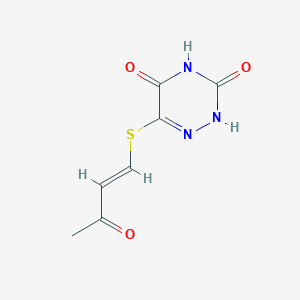
![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
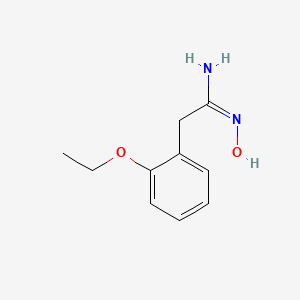
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
